2-[3-(Dimethylamino)propenoyl]cyclohexanone
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Overview
Description
2-[3-(Dimethylamino)propenoyl]cyclohexanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its unique structure, which combines a cyclohexanone ring with a dimethylamino group attached to a propenoyl chain.
Preparation Methods
The synthesis of 2-[3-(Dimethylamino)propenoyl]cyclohexanone involves several steps. One common method includes the reaction of cyclohexanone with dimethylamine and an appropriate propenoylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
2-[3-(Dimethylamino)propenoyl]cyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
2-[3-(Dimethylamino)propenoyl]cyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)propenoyl]cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, such as changes in gene expression, protein synthesis, and metabolic processes.
Comparison with Similar Compounds
2-[3-(Dimethylamino)propenoyl]cyclohexanone can be compared with other similar compounds, such as:
2-(Dimethylamino)methylcyclohexanone: This compound has a similar structure but lacks the propenoyl chain, resulting in different chemical and biological properties.
Cyclohexanone derivatives: Various cyclohexanone derivatives with different substituents can be compared to highlight the unique features of this compound, such as its specific reactivity and biological activity.
Properties
IUPAC Name |
2-[(E)-3-(dimethylamino)prop-2-enoyl]cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12(2)8-7-11(14)9-5-3-4-6-10(9)13/h7-9H,3-6H2,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEPKNQVEZGKNV-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1CCCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1CCCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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